molecular formula C6H5BBrFO2 B572619 2-Bromo-4-fluorophenylboronic acid CAS No. 1217501-12-6

2-Bromo-4-fluorophenylboronic acid

Cat. No.: B572619
CAS No.: 1217501-12-6
M. Wt: 218.816
InChI Key: BHXVZYJULSWULU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Safety and Hazards

2-Bromo-4-fluorophenylboronic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Currently, 2-Bromo-4-fluorophenylboronic acid is used for experimental and research purposes . Its potential for future applications will depend on the outcomes of ongoing research and development efforts.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM cross-coupling reaction, which is facilitated by the transmetalation of the boronic acid group from the compound to the palladium catalyst .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy in the SM cross-coupling reaction can be affected by the presence of air . Additionally, the compound should be handled carefully to avoid dust generation , which could potentially affect its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorophenylboronic acid typically involves the borylation of 2-bromo-4-fluorobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in other reactions like oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, alcohols, and amines, depending on the specific reaction pathway .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-fluorophenylboronic acid is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and the electronic properties of the resulting products. Compared to its analogs, the fluorine atom can enhance the compound’s stability and reactivity in certain reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVZYJULSWULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681562
Record name (2-Bromo-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-12-6
Record name (2-Bromo-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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